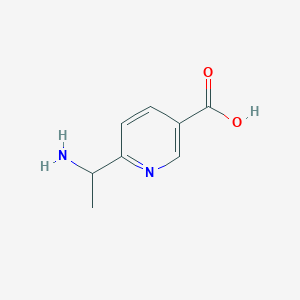![molecular formula C9H16O B13132713 (R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)
(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((1S,2R,4R)-Bicyclo[221]heptan-2-yl)ethanol is a chiral compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral catalysts and advanced purification techniques ensures the high enantiomeric purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are substituted ethers or amines.
Aplicaciones Científicas De Investigación
®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into chiral active sites, influencing biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
- ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)propanol
- ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)methanol
Uniqueness
®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for diverse chemical modifications and applications. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(1R)-1-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]ethanol |
InChI |
InChI=1S/C9H16O/c1-6(10)9-5-7-2-3-8(9)4-7/h6-10H,2-5H2,1H3/t6-,7-,8+,9+/m1/s1 |
Clave InChI |
BTAZDKRYLLXTRA-HXFLIBJXSA-N |
SMILES isomérico |
C[C@H]([C@@H]1C[C@@H]2CC[C@H]1C2)O |
SMILES canónico |
CC(C1CC2CCC1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


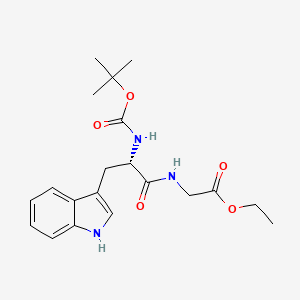
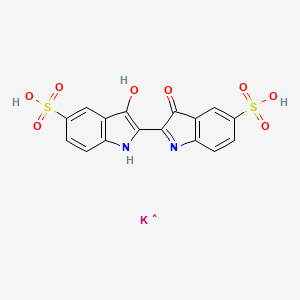
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
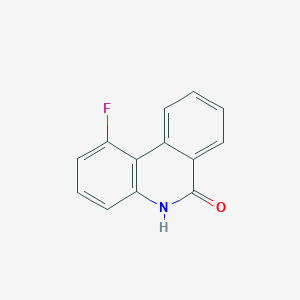
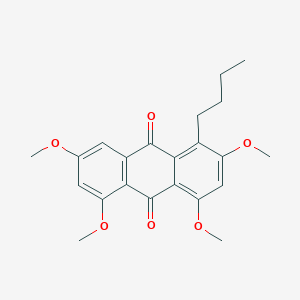
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
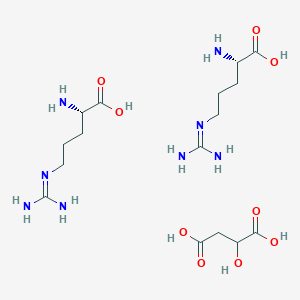
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
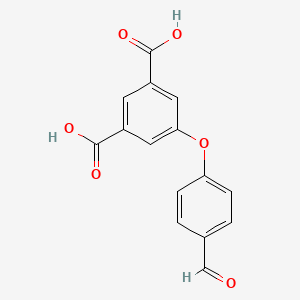
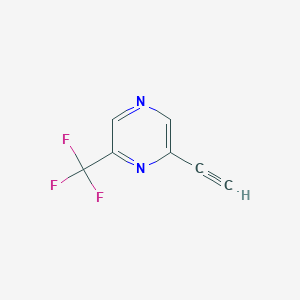
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)


